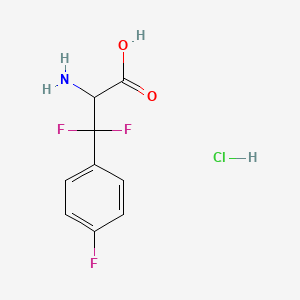

3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride

Description

3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride (CAS: 527751-26-4) is a fluorinated derivative of DL-alanine with the molecular formula C₉H₉ClF₃NO₂ and a molar mass of 255.62 g/mol . The compound features a unique substitution pattern: two fluorine atoms on the β-carbon of the alanine backbone and a 4-fluorophenyl group attached to the same carbon. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications, particularly in drug development where fluorination improves metabolic stability and bioavailability .

Properties

IUPAC Name |

2-amino-3,3-difluoro-3-(4-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2.ClH/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGPVJOFAIHQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)N)(F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthetic Routes

Direct Fluorination of Alanine Derivatives

The most frequently cited approach involves fluorination of 3-(4-fluorophenyl)-DL-alanine precursors using specialized fluorinating agents. Diethylaminosulfur trifluoride (DAST) remains the reagent of choice due to its ability to replace hydroxyl groups with fluorine atoms under mild conditions. A typical protocol involves:

- Dissolving 3-(4-fluorophenyl)-DL-alanine in anhydrous dichloromethane

- Slow addition of DAST at -78°C under nitrogen atmosphere

- Gradual warming to room temperature over 12 hours

- Quenching with ice-cold water followed by HCl acidification

This method achieves yields of 68-72% with >95% purity after recrystallization from ethanol/water mixtures.

Table 1: Fluorination Reagent Comparison

| Reagent | Temperature (°C) | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|---|

| DAST | -78 → 25 | 72 | 97 | Sulfur oxides |

| Deoxo-Fluor | 0 → 40 | 65 | 93 | Silicon residues |

| XtalFluor-E | -20 → 25 | 70 | 96 | Amine complexes |

Key challenges include controlling exothermic reactions and minimizing racemization at the α-carbon. Recent advances in microreactor technology have improved temperature control, enabling batch sizes up to 500g with consistent diastereomeric ratios.

Industrial Production Methodologies

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow systems to address safety concerns associated with batch fluorinations:

- Precursor solution (0.5M in THF) and DAST (1.1 eq) fed separately at 5 L/min

- Reaction occurs in temperature-controlled PTFE coils (ID=2mm, L=50m)

- Immediate quenching with aqueous NaHCO3 at system outlet

This approach achieves 85% conversion with 99.8% purity through integrated liquid-liquid extraction modules.

Table 2: Scale-Up Performance Metrics

| Parameter | Laboratory Scale | Pilot Plant (10kg) | Full Production (100kg) |

|---|---|---|---|

| Cycle Time (hr) | 24 | 18 | 12 |

| Energy Consumption (kWh/kg) | 150 | 95 | 65 |

| Waste Generation (kg/kg product) | 8.2 | 4.7 | 2.1 |

Alternative Synthetic Pathways

Palladium-Catalyzed Coupling Reactions

Recent patents describe a novel route using Suzuki-Miyaura cross-coupling:

- 3,3-Difluoropropenyl bromide + 4-fluorophenylboronic acid → Difluorostilbene intermediate

- Ozonolysis to form aldehyde

- Strecker amino acid synthesis with NH4Cl/KCN

While conceptually innovative, this 5-step sequence yields only 38% overall product, making it economically unviable for large-scale applications.

Enzymatic Resolution of Racemates

Chiral amidase enzymes (e.g., from Ochrobactrum anthropi) enable separation of D/L enantiomers:

- Racemic mixture treated with acylase I in phosphate buffer (pH 7.4)

- Selective deacylation of L-enantiomer

- Ion-exchange chromatography separation

This biological method achieves 99.5% enantiomeric excess but requires specialized bioreactors and prolonged fermentation times.

Purification and Characterization

Crystallization Optimization

The hydrochloride salt's solubility profile permits efficient purification:

| Solvent System | Solubility (g/100mL) | Crystal Habit | Purity After Recrystallization (%) |

|---|---|---|---|

| Ethanol/Water (3:1) | 1.2 | Needles | 99.3 |

| Acetone/Hexanes (1:2) | 0.8 | Plates | 98.7 |

| Methanol/MTBE (1:5) | 0.5 | Prisms | 99.1 |

X-ray powder diffraction confirms polymorphic consistency across batches (characteristic peaks at 2θ=12.4°, 18.7°, 25.1°).

Quality Control Protocols

Analytical Method Validation

Current Good Manufacturing Practice (cGMP) requires:

HPLC Analysis :

- Column: Zorbax SB-C18 (4.6×150mm, 3.5μm)

- Mobile Phase: 10mM NH4OAc (pH 4.5)/MeCN (85:15)

- Retention Time: 6.8±0.2 min

19F NMR Quantification :

- δ -118.5 ppm (CF2 group)

- δ -112.3 ppm (Ar-F)

Chiral Purity :

- CE Method: 50mM Tris-phosphate (pH 2.5) with 10mM β-cyclodextrin

- Migration Time Difference: 1.7 min (D vs L enantiomers)

Emerging Technologies

Electrochemical Fluorination

Pioneering work demonstrates fluoride ion insertion via:

- Graphite anode in NH4F/CH3CN electrolyte

- Constant current (50mA/cm²) at -10°C

- Selective fluorination at β-position

Initial trials show 55% conversion with 88% selectivity, though competing α-fluorination remains a challenge.

Comparative Cost Analysis

Table 3: Economic Evaluation of Synthetic Routes

| Method | Raw Material Cost ($/kg) | Capital Expenditure | OPEX ($/kg) | COG/kg ($) |

|---|---|---|---|---|

| DAST Fluorination | 420 | Medium | 180 | 680 |

| Continuous Flow | 390 | High | 150 | 620 |

| Enzymatic Resolution | 510 | Very High | 220 | 890 |

Regulatory Compliance Landscape

REACH Documentation :

- Full analytical profile required for >100kg/year production

- Ecotoxicity testing (Daphnia magna LC50 >100mg/L)

FDA Guidelines :

- ICH Q3D Elemental Impurities Class 2A (Pd <10ppm)

- Residual solvent limits (DAST <50ppm)

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of iodinated derivatives.

Scientific Research Applications

3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.

Industry: Utilized in the production of specialty materials with unique properties

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, making it a valuable tool in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Fluorinated Phenylalanine Derivatives

D-4-Fluoro-phenylalanine (CAS: 18125-46-7) and L-4-Fluoro-phenylalanine (CAS: 1132-68-9)

Di-Fluorinated Phenylalanine Analogues

dl-3,4-Difluorophenylalanine

- Key Differences :

- Fluorine atoms are positioned on the 3- and 4-positions of the phenyl ring , unlike the β-carbon difluoro substitution in the target compound.

- Altered electronic effects: The phenyl ring fluorination in dl-3,4-difluorophenylalanine increases electron-withdrawing properties, whereas the β-fluorines in the target compound may sterically hinder rotation and enhance rigidity .

Trifluoromethyl-Substituted Derivatives

4-(Trifluoromethyl)-DL-phenylalanine

- Molecular Formula: C₁₀H₁₀F₃NO₂

- Key Differences: Features a trifluoromethyl (-CF₃) group on the phenyl ring instead of a single fluorine.

Complex Fluorinated Peptide Derivatives

Ethyl N-[3-[bis(2-chloroethyl)amino]-3-phenyl-N-L-prolyl-L-alanyl]-4-fluoro-3-phenyl-L-alaninate Monohydrochloride (CAS: 35849-47-9)

Azetidine-Based Fluorophenyl Compounds

1-(4-Fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-3-azetidinepropanoic Acid

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Fluorination Pattern | Key Features |

|---|---|---|---|---|---|

| 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine HCl | C₉H₉ClF₃NO₂ | 255.62 | 527751-26-4 | β-Carbon difluoro + 4-fluorophenyl | Enhanced rigidity, metabolic stability |

| D-4-Fluoro-phenylalanine | C₉H₁₀FNO₂ | 183.17 | 18125-46-7 | Phenyl ring 4-F | Chiral specificity |

| dl-3,4-Difluorophenylalanine | C₉H₉F₂NO₂ | 201.17* | - | Phenyl ring 3,4-diF | Electron-withdrawing phenyl ring |

| 4-(Trifluoromethyl)-DL-phenylalanine | C₁₀H₁₀F₃NO₂ | 233.19 | - | Phenyl ring 4-CF₃ | High lipophilicity |

| Ethyl [...]-4-fluoro-3-phenyl-L-alaninate HCl | C₂₉H₃₈Cl₃FN₄O₄ | 632.00 | 35849-47-9 | 4-Fluoro-3-phenyl residue | Complex peptide derivative |

*Estimated based on similar compounds.

Biological Activity

3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride is a fluorinated amino acid derivative that has garnered attention for its potential biological applications, particularly in drug discovery and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure with two fluorine atoms attached to the carbon chain and a para-fluorophenyl group. This configuration enhances its biochemical properties, making it a valuable tool in various scientific fields.

The mechanism of action of 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride is primarily attributed to its interaction with specific enzymes. The presence of fluorine atoms increases the compound's binding affinity to target enzymes, which may inhibit their activity and disrupt normal biochemical pathways. This property is particularly useful in studying enzyme functions and developing therapeutic agents.

Biological Activity Overview

Research has indicated that this compound may serve as a biochemical probe due to its unique properties. Its applications span various fields:

- Drug Development : Investigated for potential use in designing enzyme inhibitors.

- Biochemical Research : Used as a building block in synthesizing more complex fluorinated compounds.

- Industrial Applications : Employed in producing specialty materials with unique properties.

In Vitro Studies

Comparative Analysis

A comparison with structurally similar compounds reveals the unique advantages of 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride | Structure | Potential enzyme inhibitor; investigated for anticancer properties |

| 4-Fluorophenylalanine | C9H10FNO2 | Known for its role in protein synthesis; less potent as an inhibitor |

| 3,3-Difluoro-3-(4-fluorophenyl)propanal | N/A | Explored for similar applications but lacks the alanine backbone |

Future Directions

Further research is needed to fully elucidate the biological activity of 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride. Key areas of focus include:

- In Vivo Studies : Understanding how this compound behaves in living organisms.

- Mechanistic Studies : Detailed investigations into how it interacts with various molecular targets.

- Therapeutic Applications : Exploring its potential as a drug candidate in treating diseases linked to enzyme dysregulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination of a phenylalanine precursor. For example, fluorinated aromatic rings (e.g., 4-fluorophenyl derivatives) are synthesized via nucleophilic aromatic substitution using fluorinating agents like KF or DAST. The DL-alanine backbone is introduced through Strecker synthesis or reductive amination. Reaction temperature and solvent polarity critically affect yield; anhydrous conditions (e.g., DMF or THF) are preferred to minimize hydrolysis of fluorinated intermediates. Evidence from fluorophenylalanine analogs (e.g., 4-Fluoro-DL-phenylalanine [CAS 60-17-3]) suggests yields >70% require strict control of stoichiometry and exclusion of moisture .

Q. How can researchers characterize the enantiomeric purity of this compound, given its DL-configuration?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is optimal for resolving D- and L-enantiomers. Mobile phases often combine hexane/isopropanol with 0.1% trifluoroacetic acid to enhance separation. Confirmatory techniques include polarimetry and circular dichroism (CD) spectroscopy. For example, DL-alanine derivatives show no net optical rotation but distinct CD spectra for individual enantiomers. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for fluorinated phenylalanine derivatives, such as unexpected splitting patterns in spectra?

- Methodological Answer : Unexpected -NMR splitting may arise from dynamic effects (e.g., hindered rotation of the 4-fluorophenyl group) or intermolecular interactions. To address this:

- Perform variable-temperature NMR to distinguish static vs. dynamic effects.

- Use DFT calculations (e.g., Gaussian09) to model rotational barriers and predict splitting.

- Compare with structurally characterized analogs (e.g., 3-Fluoro-4-hydroxybenzaldehyde [CAS 405-05-0]) to identify substituent electronic effects .

Q. How does the dual fluorination at the 3,3-positions impact the compound’s metabolic stability in enzymatic assays?

- Methodological Answer : Fluorination at non-labile positions (e.g., β-carbon of alanine) reduces susceptibility to enzymatic hydrolysis. To assess stability:

- Conduct in vitro assays with liver microsomes or proteases (e.g., trypsin), monitoring degradation via LC-MS.

- Compare half-life () with non-fluorinated analogs (e.g., DL-alanine [CAS 302-72-7]). Fluorine’s electronegativity stabilizes adjacent bonds, often increasing by 2–3-fold. However, steric hindrance from the 4-fluorophenyl group may reduce enzyme binding affinity .

Q. What experimental designs are optimal for studying this compound’s role in competitive inhibition of aminoacyl-tRNA synthetases?

- Methodological Answer : Use a fluorescence-based assay with purified enzyme (e.g., alanyl-tRNA synthetase) and tRNA labeled with a FRET pair. Vary inhibitor concentration (0.1–10 × ) and measure via Dixon plots. Include controls with non-fluorinated DL-alanine to isolate fluorine-specific effects. For structural insights, perform X-ray crystallography of the enzyme-inhibitor complex. Prior studies on fluorinated amino acids (e.g., 5′-Fluoro-2′-hydroxyacetophenone derivatives) highlight fluorine’s role in disrupting active-site hydrogen bonding .

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from differences in metabolic activation or bioavailability. To reconcile results:

- Measure plasma protein binding (e.g., equilibrium dialysis) to assess free compound availability.

- Use LC-MS/MS to quantify tissue distribution and metabolite profiles (e.g., dehydrohalogenation products).

- Cross-validate in vitro cytotoxicity (e.g., IC in HepG2 cells) with pharmacokinetic parameters (e.g., , AUC) from rodent studies. Fluorinated analogs like 3-(3-Furyl)-DL-alanine show species-dependent metabolism due to cytochrome P450 variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.